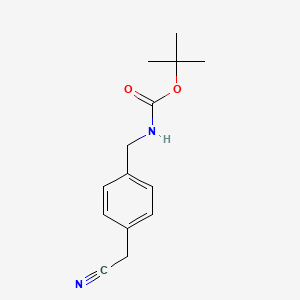

(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester

CAS No.: 187283-18-7

Cat. No.: VC13723180

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187283-18-7 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate |

| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3,(H,16,17) |

| Standard InChI Key | PFULYSZQVYZMTE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . Its structure comprises:

-

A tert-butyl carbamate group (-OC(O)NH-) linked to a benzyl moiety.

-

A cyanomethyl substituent (-CH₂CN) at the para position of the phenyl ring .

Key Structural Identifiers:

-

IUPAC Name: tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate.

Physicochemical Properties

The tert-butyl group enhances solubility in non-polar solvents, while the cyanomethyl moiety introduces polarity, enabling diverse reactivity .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection strategies:

-

Boc Protection of Amines:

-

Alternative Methods:

Industrial Production

-

Purity: ≥97% (HPLC), as specified by manufacturers like MolCore and CymitQuimica .

-

Scale: Produced in gram to kilogram quantities for research and pharmaceutical intermediates .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

-

Peptide Synthesis: The Boc group serves as a temporary protecting group for amines, enabling sequential peptide coupling .

-

Drug Candidates: Used in the synthesis of kinase inhibitors and protease-targeted therapies due to its stability and reactivity .

Agrochemical Research

-

Herbicidal Activity: Carbamates are known for their role in agrochemicals; the cyanomethyl group may enhance bioavailability .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume